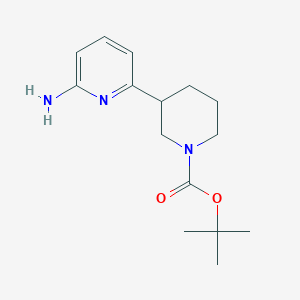

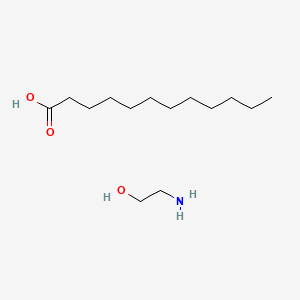

Monoethanolamine laurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le laurate de monoéthanolamine est un composé chimique formé par la réaction de la monoéthanolamine et de l'acide laurique. Il est couramment utilisé dans diverses applications industrielles et scientifiques en raison de ses propriétés uniques. Le composé est connu pour ses propriétés tensioactives, ce qui le rend utile dans les produits de nettoyage et les articles de soins personnels.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le laurate de monoéthanolamine est synthétisé par la réaction de neutralisation entre la monoéthanolamine et l'acide laurique. La réaction se produit généralement en milieu aqueux, où la monoéthanolamine agit comme une base et l'acide laurique comme un acide. La réaction peut être représentée comme suit :

CH3(CH2)10COOH+NH2CH2CH2OH→CH3(CH2)10COO−NH3+CH2CH2OH

Méthodes de production industrielle : Dans les milieux industriels, la production du laurate de monoéthanolamine implique le mélange continu de la monoéthanolamine et de l'acide laurique sous des conditions de température et de pH contrôlées. La réaction est généralement effectuée à des températures élevées pour garantir une neutralisation complète et la formation du produit souhaité. Le mélange obtenu est ensuite purifié par filtration et distillation pour obtenir du laurate de monoéthanolamine pur {_svg_1} .

Analyse Des Réactions Chimiques

Types de réactions : Le laurate de monoéthanolamine subit diverses réactions chimiques, notamment :

Estérification : Réaction avec les alcools pour former des esters.

Amidation : Réaction avec les amines pour former des amides.

Hydrolyse : Dégradation en présence d'eau pour former de la monoéthanolamine et de l'acide laurique.

Réactifs et conditions courants :

Estérification : Implique généralement des alcools et des catalyseurs acides.

Amidation : Implique des amines et peut nécessiter de la chaleur ou des catalyseurs.

Hydrolyse : Nécessite de l'eau et peut être catalysée par des acides ou des bases.

Principaux produits :

Estérification : Produit des esters de laurate de monoéthanolamine.

Amidation : Produit des amides.

Hydrolyse : Produit de la monoéthanolamine et de l'acide laurique.

Applications De Recherche Scientifique

Le laurate de monoéthanolamine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme tensioactif dans diverses réactions et procédés chimiques.

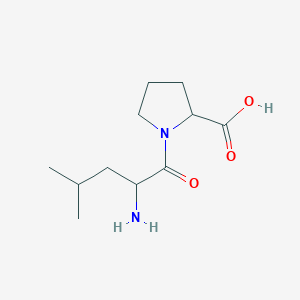

Biologie : Employé dans la formulation de tampons biologiques et de milieux de culture cellulaire.

Médecine : Utilisé dans le développement de systèmes d'administration de médicaments et comme agent émulsifiant dans les formulations pharmaceutiques.

Industrie : Largement utilisé dans la production d'agents nettoyants, de produits de soins personnels et de cosmétiques en raison de ses propriétés tensioactives

Mécanisme d'action

Le mécanisme d'action du laurate de monoéthanolamine implique principalement ses propriétés tensioactives. Il réduit la tension superficielle des liquides, permettant un meilleur mélange et une meilleure interaction des différentes substances. Cette propriété est particulièrement utile dans les produits de nettoyage, où elle permet d'émulsionner les huiles et la saleté, ce qui les rend plus faciles à éliminer. Dans les systèmes biologiques, il peut perturber les membranes cellulaires, conduisant à la lyse cellulaire et à une meilleure administration des principes actifs .

Mécanisme D'action

The mechanism of action of monoethanolamine laurate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning products, where it helps to emulsify oils and dirt, making them easier to remove. In biological systems, it can disrupt cell membranes, leading to cell lysis and improved delivery of active ingredients .

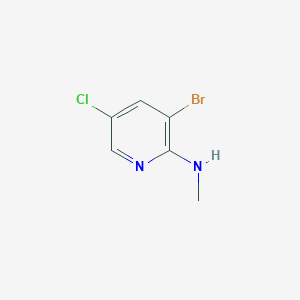

Comparaison Avec Des Composés Similaires

Le laurate de monoéthanolamine peut être comparé à d'autres composés similaires tels que :

Laurate de diéthanolamine : Structure similaire, mais contient deux groupes éthanolamine.

Laurate de triéthanolamine : Contient trois groupes éthanolamine.

Monolaurate de saccharose : Un ester de sucre aux propriétés tensioactives similaires, mais à structure chimique différente.

Unicité : Le laurate de monoéthanolamine est unique en raison de son équilibre spécifique de propriétés hydrophiles et lipophiles, ce qui en fait un tensioactif efficace dans un large éventail d'applications. Sa capacité à former des émulsions stables et sa compatibilité avec divers systèmes chimiques et biologiques le distinguent des autres composés similaires .

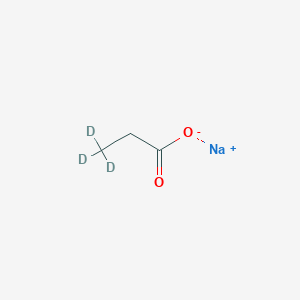

Propriétés

Numéro CAS |

16830-40-3 |

|---|---|

Formule moléculaire |

C14H31NO3 |

Poids moléculaire |

261.40 g/mol |

Nom IUPAC |

2-aminoethanol;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3-1-2-4/h2-11H2,1H3,(H,13,14);4H,1-3H2 |

Clé InChI |

XVJSTCOYGMBYPE-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC(=O)O.C(CO)N |

Description physique |

Liquid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)